molecular formula C9H7NO2 B8693075 6,7-Dihydroxyisoquinoline

6,7-Dihydroxyisoquinoline

Cat. No. B8693075
M. Wt: 161.16 g/mol
InChI Key: LOIDKAGDLUKYNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04782155

Procedure details

9.78 g (40.4 mol) of 6,7-dihydroxyisoquinoline hydrobromide was dissolved under heating in 400 ml of water and treated with 1 g of active carbon. The filtrate thereby obtained was adjusted to pH8.0 with a 8% aqueous ammonia, and the mixture was stirred under cooling with ice. The crystals formed were collected by filtration. They were washed with water and acetone and dried to obtain 6.08 g (yield: 93.4%) of the above identified compound.
Quantity
9.78 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
400 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
Br.[OH:2][C:3]1[CH:4]=[C:5]2[C:10](=[CH:11][C:12]=1[OH:13])[CH:9]=[N:8][CH:7]=[CH:6]2.N>O>[OH:2][C:3]1[CH:4]=[C:5]2[C:10](=[CH:11][C:12]=1[OH:13])[CH:9]=[N:8][CH:7]=[CH:6]2 |f:0.1|

Inputs

Step One
Name
Quantity
9.78 g
Type
reactant
Smiles
Br.OC=1C=C2C=CN=CC2=CC1O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Step Three
Name
Quantity
400 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
treated with 1 g of active carbon
CUSTOM
Type
CUSTOM
Details
The filtrate thereby obtained
TEMPERATURE
Type
TEMPERATURE
Details
under cooling with ice
CUSTOM
Type
CUSTOM
Details
The crystals formed
FILTRATION
Type
FILTRATION
Details
were collected by filtration
WASH
Type
WASH
Details
They were washed with water and acetone
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
to obtain 6.08 g (yield: 93.4%) of the

Outcomes

Product
Name
Type
Smiles
OC=1C=C2C=CN=CC2=CC1O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 93.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.